molecular formula C18H16N4O4S2 B11489874 4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B11489874
M. Wt: 416.5 g/mol
InChI Key: BWSPXRDQMPDHJO-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-{[4-(5-METHYLFURAN-2-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENE-1-SULFONAMIDE: is a complex organic compound characterized by its unique structure, which includes oxazole, furan, thiazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-4-{[4-(5-METHYLFURAN-2-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling to form the final compound. Key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the furan and thiazole rings: These can be synthesized using well-established methods such as the Paal-Knorr synthesis for furans and the Hantzsch thiazole synthesis.

    Coupling reactions: The heterocyclic rings are then coupled using amide bond formation techniques, often employing reagents like EDCI or DCC in the presence of a base.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-{[4-(5-METHYLFURAN-2-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENE-1-SULFONAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-{[4-(5-METHYLFURAN-2-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENE-1-SULFONAMIDE: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.

    Biology: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfonamide interactions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: The compound’s reactivity and stability make it useful in various industrial applications, including as a catalyst or intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-4-{[4-(5-METHYLFURAN-2-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of specific enzymes. Additionally, the heterocyclic rings can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-METHYL-1,2-OXAZOL-3-YL)-4-AMINOBENZENE-1-SULFONAMIDE
  • N-(5-METHYLFURAN-2-YL)-4-AMINOBENZENE-1-SULFONAMIDE
  • N-(1,3-THIAZOL-2-YL)-4-AMINOBENZENE-1-SULFONAMIDE

Uniqueness

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-{[4-(5-METHYLFURAN-2-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENE-1-SULFONAMIDE: is unique due to the combination of multiple heterocyclic rings and the sulfonamide group in a single molecule. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

Molecular Formula

C18H16N4O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

4-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C18H16N4O4S2/c1-11-3-8-16(25-11)15-10-27-18(20-15)19-13-4-6-14(7-5-13)28(23,24)22-17-9-12(2)26-21-17/h3-10H,1-2H3,(H,19,20)(H,21,22)

InChI Key

BWSPXRDQMPDHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C

Origin of Product

United States

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